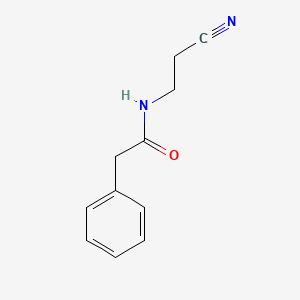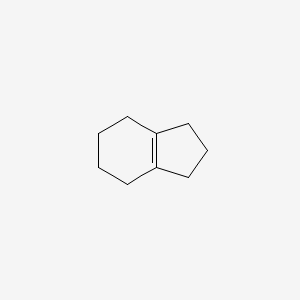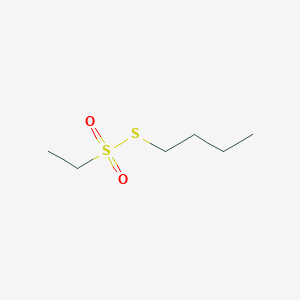
S-Butyl ethanesulfonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Butyl ethanesulfonothioate is an organic compound with the molecular formula C6H14O2S2 It is characterized by the presence of a butyl group attached to an ethanesulfonothioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-Butyl ethanesulfonothioate typically involves the reaction of butyl mercaptan with ethanesulfonyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
C4H9SH+ClSO2CH2CH3→C4H9SO2CH2CH3+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
S-Butyl ethanesulfonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonothioate group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can replace the sulfonothioate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted ethanesulfonothioates.
Wissenschaftliche Forschungsanwendungen
S-Butyl ethanesulfonothioate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms involving sulfur-containing substrates.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of S-Butyl ethanesulfonothioate involves its interaction with nucleophiles and electrophiles. The sulfonothioate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-Butyl ethanesulfonate: Similar structure but lacks the sulfur atom in the sulfonothioate group.
S-Butyl thioacetate: Contains a thioacetate group instead of a sulfonothioate group.
S-Butyl sulfonate: Contains a sulfonate group instead of a sulfonothioate group.
Uniqueness
S-Butyl ethanesulfonothioate is unique due to the presence of both sulfur and sulfonyl groups, which impart distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
1113-19-5 |
|---|---|
Molekularformel |
C6H14O2S2 |
Molekulargewicht |
182.3 g/mol |
IUPAC-Name |
1-ethylsulfonylsulfanylbutane |
InChI |
InChI=1S/C6H14O2S2/c1-3-5-6-9-10(7,8)4-2/h3-6H2,1-2H3 |
InChI-Schlüssel |
LODSGBMNZCMDDD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSS(=O)(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





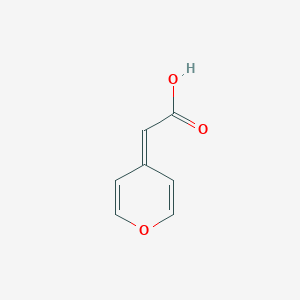
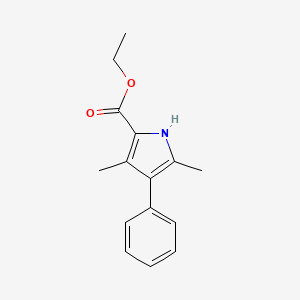
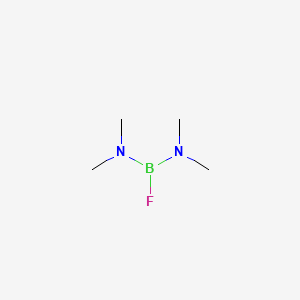
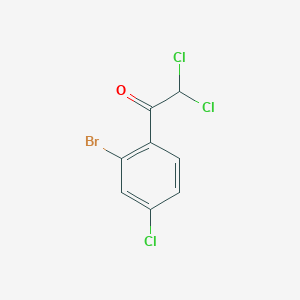
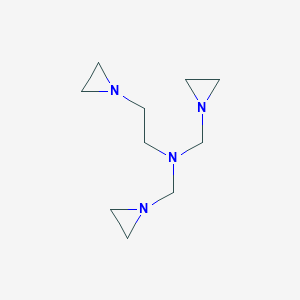
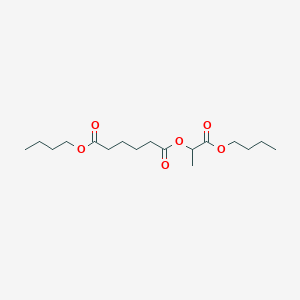
![2-[[4-(2-Cyanophenyl)phenyl]methylamino]-4-ethyl-3-nitrobenzoate](/img/structure/B14745104.png)
![4-[(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoic acid](/img/structure/B14745108.png)

